molecular formula C16H14N2 B3059105 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- CAS No. 94315-53-4

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl-

Cat. No.: B3059105
CAS No.: 94315-53-4
M. Wt: 234.29 g/mol
InChI Key: JPOCVGKMJUFJOD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole core. The introduction of the 4-ethenylphenyl group can be achieved through a Heck reaction, where a vinyl halide reacts with a phenyl-substituted benzimidazole in the presence of a palladium catalyst. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the benzimidazole core or the phenyl ring. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted benzimidazole derivatives with potential biological and chemical applications.

Scientific Research Applications

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential therapeutic applications.

    Medicine: The compound can be investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.

Comparison with Similar Compounds

1H-Benzimidazole, 2-(4-ethenylphenyl)-1-methyl- can be compared with other similar compounds, such as:

    1H-Benzimidazole, 2-phenyl-1-methyl-: This compound lacks the ethenyl group, which may result in different chemical reactivity and biological activity.

    1H-Benzimidazole, 2-(4-methylphenyl)-1-methyl-: The presence of a methyl group instead of an ethenyl group can lead to variations in chemical properties and applications.

    1H-Benzimidazole, 2-(4-chlorophenyl)-1-methyl-:

Properties

IUPAC Name

2-(4-ethenylphenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-3-12-8-10-13(11-9-12)16-17-14-6-4-5-7-15(14)18(16)2/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCVGKMJUFJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604450
Record name 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94315-53-4
Record name 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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